Antileishmanial Activity Against Promastigotes: Direct Head-to-Head Comparison with 1,3-Dioleoyl-2-linolein
In a direct comparative study of compounds isolated from Moringa stenopetala roots, 1,3-Linolein-2-olein (MS-1) exhibited an IC50 of 0.079 μg/ml against Leishmania aethiopica promastigotes, whereas the structurally analogous triglyceride 1,3-dioleoyl-2-linolein (MS-2) exhibited an IC50 of 242.5 μg/ml [1]. This represents a >3000-fold difference in potency attributable solely to the specific sn-2 oleoyl/sn-1,3 dilinoleoyl configuration.
| Evidence Dimension | Antileishmanial activity (promastigote IC50) |
|---|---|
| Target Compound Data | 0.079 μg/ml |
| Comparator Or Baseline | 1,3-dioleoyl-2-linolein: 242.5 μg/ml |
| Quantified Difference | >3000-fold greater potency |
| Conditions | In vitro assay against promastigote stage of Leishmania aethiopica |
Why This Matters
This quantitative potency differential demonstrates that the specific regioisomeric identity of the triglyceride—not merely its fatty acid composition—is the critical determinant of biological activity, directly informing compound selection for antileishmanial research.
- [1] Mekonnen LB, et al. (2013). Evaluation of antileishmanial activities of triglycerides isolated from roots of Moringa stenopetala. Medicinal Chemistry Research, 22: 4592–4599. View Source
